molecular formula C33H35N5O7 B1458396 Z-Phe-cit-amc CAS No. 92745-52-3

Z-Phe-cit-amc

Cat. No. B1458396
CAS RN: 92745-52-3
M. Wt: 613.7 g/mol
InChI Key: FUEOJGPMXYDCQT-SVBPBHIXSA-N
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Description

Z-Phe-cit-amc is a chemical compound with the formula C33H35N5O7 . It is used in various scientific research and has a molecular weight of 613.66 .


Chemical Reactions Analysis

Z-Phe-cit-amc is used as a substrate in various enzymatic reactions. For instance, it is used to monitor cathepsin B activity . Cathepsin B is a lysosomal cysteine protease that participates in protein degradation

properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N5O7/c1-21-17-29(39)45-28-19-24(14-15-25(21)28)36-30(40)26(13-8-16-35-32(34)42)37-31(41)27(18-22-9-4-2-5-10-22)38-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEOJGPMXYDCQT-SVBPBHIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Phe-cit-amc

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CJ Gray, JM Sullivan - Journal of Chemical Technology & …, 1989 - Wiley Online Library
… , relatively insoluble in many solvents, and despite the use of DMSO and acetonitrile in the standard medium for the enzyme assays, the protected dipeptide derivative Z-Phe-Cit-AMC …
Number of citations: 6 onlinelibrary.wiley.com
R Tilvawala, VV Nemmara, AC Reyes, N Sorvillo… - Cell Chemical …, 2021 - cell.com
… Preparation of AMC peptide substrates Z-Phe-Cit-AMC (Z-FCitAMC). Z-Phe-Cit-AMC was prepared by citrullination of Z-FRAMC (Millipore-Sigma) by PAD1. Z-FRAMC (5 mM, 13 mg in 5 …
Number of citations: 12 www.cell.com
WE Keene - 1990 - search.proquest.com
The protozoan parasite Entamoeba histolytica is an important cause of human morbidity and mortality. A proteolytic enzyme was purified from secretions of axenically cultured E. …
Number of citations: 2 search.proquest.com

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